

Pafenolol: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective $\beta1$ -adrenoceptor antagonist, a class of drugs widely used in the management of cardiovascular diseases. This technical guide provides an in-depth overview of the molecular and pharmacological characteristics of **Pafenolol**, including its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the field of drug development.

Core Molecular and Physical Data

The fundamental chemical and physical properties of **Pafenolol** are summarized below.

Property	Value	Reference
Molecular Formula	C18H31N3O3	[1][2][3]
Molecular Weight	337.46 g/mol	[1][3]
IUPAC Name	1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]- 3-propan-2-ylurea	
CAS Number	75949-61-0	_

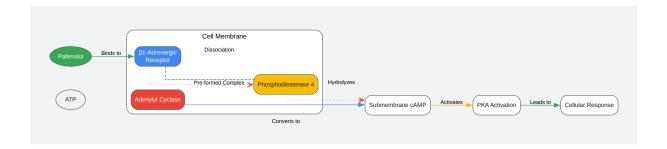


Signaling Pathway of Pafenolol as a β1-Adrenergic Receptor Antagonist

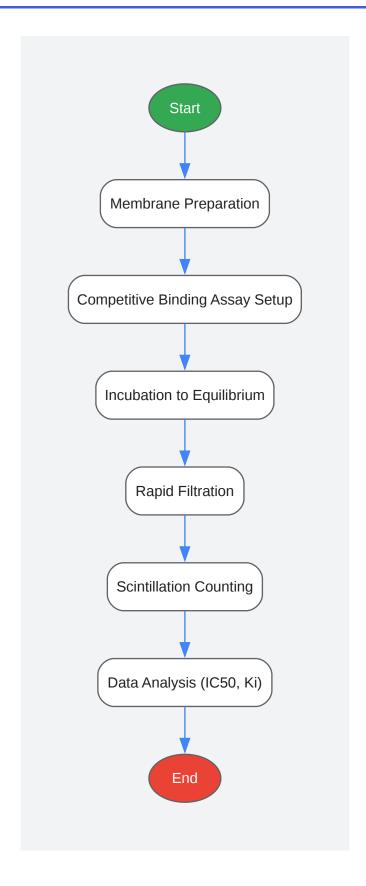
Pafenolol, as a selective β 1-adrenergic receptor antagonist, modulates intracellular signaling pathways primarily associated with the sympathetic nervous system. The canonical pathway for β 1-adrenergic receptor activation involves Gs protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

However, recent studies have revealed a novel signaling mechanism for $\beta1$ -adrenergic receptor antagonists. Instead of solely blocking agonist-induced signaling, these antagonists can actively modulate local cAMP concentrations. This occurs through the disruption of a preformed complex between the $\beta1$ -adrenergic receptor and phosphodiesterase type 4 (PDE4). Upon antagonist binding, PDE4 dissociates from the receptor, leading to a localized reduction in cAMP hydrolysis and a subsequent increase in submembrane cAMP levels. This nuanced mechanism suggests that $\beta1$ -blockers may have more complex signaling roles than previously understood.













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